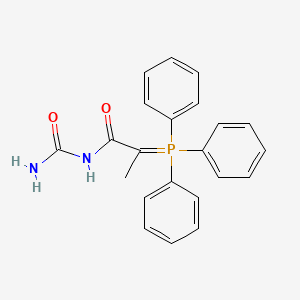![molecular formula C14H28O4S2Sn B14509943 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid CAS No. 62750-47-4](/img/structure/B14509943.png)
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid is a complex organotin compound. It is characterized by the presence of both carboxyethylsulfanyl and stannyl groups, which contribute to its unique chemical properties.
準備方法
The synthesis of 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid typically involves the reaction of dibutyltin dichloride with 3-mercaptopropanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a base such as triethylamine. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxyethylsulfanyl groups to thiols.
Substitution: The stannyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
科学的研究の応用
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
作用機序
The mechanism of action of 3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to cellular disruption. The stannyl group plays a crucial role in these interactions, facilitating the binding to specific molecular targets and pathways .
類似化合物との比較
3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide, but with higher toxicity.
Dibutyltin diacetate: Used as a catalyst in polymerization reactions, but lacks the carboxyethylsulfanyl functionality.
特性
CAS番号 |
62750-47-4 |
|---|---|
分子式 |
C14H28O4S2Sn |
分子量 |
443.2 g/mol |
IUPAC名 |
3-[dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid |
InChI |
InChI=1S/2C4H9.2C3H6O2S.Sn/c2*1-3-4-2;2*4-3(5)1-2-6;/h2*1,3-4H2,2H3;2*6H,1-2H2,(H,4,5);/q;;;;+2/p-2 |
InChIキー |
YLFRJROMPGNJRP-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(SCCC(=O)O)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
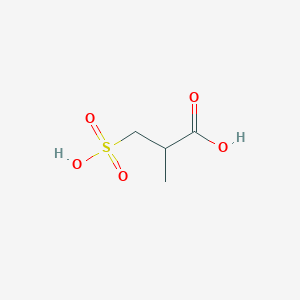
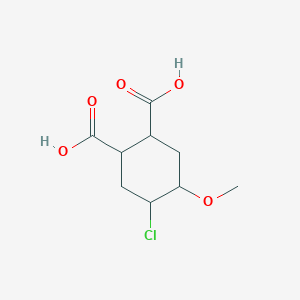
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
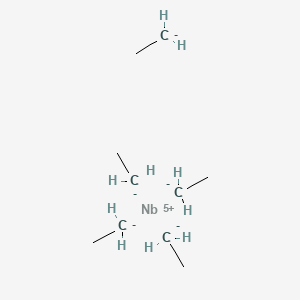
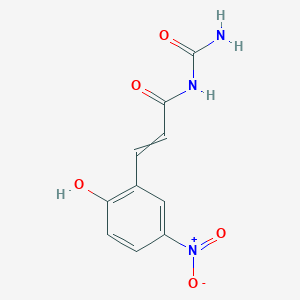
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)
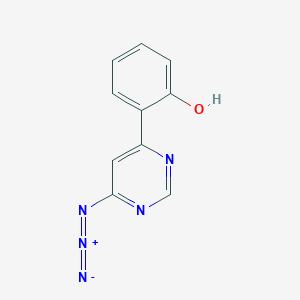

![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)
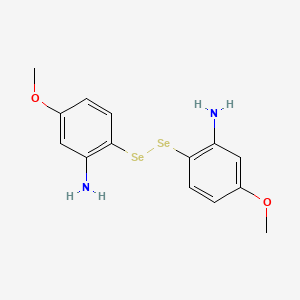
![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

